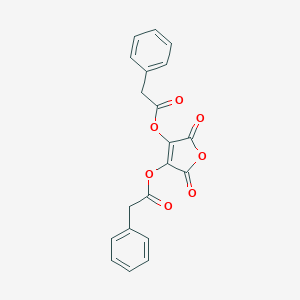
Dihydroxymaleic anhydride bis(phenylacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxymaleic anhydride bis(phenylacetate), also known as DHMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DHMA is a derivative of maleic anhydride and phenylacetic acid, and its chemical structure consists of two phenylacetate groups attached to a dihydroxymaleic anhydride molecule.
Mécanisme D'action
The mechanism of action of Dihydroxymaleic anhydride bis(phenylacetate) is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Dihydroxymaleic anhydride bis(phenylacetate) has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
Dihydroxymaleic anhydride bis(phenylacetate) has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Dihydroxymaleic anhydride bis(phenylacetate) has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydroxymaleic anhydride bis(phenylacetate) has several advantages for lab experiments, including its easy synthesis, solubility in organic solvents, and potential anti-cancer properties. However, Dihydroxymaleic anhydride bis(phenylacetate) has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
For research on Dihydroxymaleic anhydride bis(phenylacetate) include further studies on its anti-cancer properties and potential applications in the treatment of inflammatory diseases. Dihydroxymaleic anhydride bis(phenylacetate) may also have potential applications in materials science and catalysis, and further studies on its properties in these fields are needed. Additionally, further studies are needed to fully understand the mechanism of action of Dihydroxymaleic anhydride bis(phenylacetate) and its potential toxicity.
Méthodes De Synthèse
Dihydroxymaleic anhydride bis(phenylacetate) can be synthesized by reacting maleic anhydride with phenylacetic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces Dihydroxymaleic anhydride bis(phenylacetate) as a white crystalline solid that is soluble in organic solvents such as acetone and ethanol.
Applications De Recherche Scientifique
Dihydroxymaleic anhydride bis(phenylacetate) has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Dihydroxymaleic anhydride bis(phenylacetate) has been used as a crosslinking agent for the synthesis of polymeric materials with improved mechanical and thermal properties. In catalysis, Dihydroxymaleic anhydride bis(phenylacetate) has been used as a catalyst for the synthesis of various organic compounds. In biomedical research, Dihydroxymaleic anhydride bis(phenylacetate) has been studied for its potential anti-cancer properties.
Propriétés
Numéro CAS |
132-81-0 |
|---|---|
Nom du produit |
Dihydroxymaleic anhydride bis(phenylacetate) |
Formule moléculaire |
C20H14O7 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
[2,5-dioxo-4-(2-phenylacetyl)oxyfuran-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C20H14O7/c21-15(11-13-7-3-1-4-8-13)25-17-18(20(24)27-19(17)23)26-16(22)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
SVZZYSUBDXSGJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=O)OC2=O)OC(=O)CC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=O)OC2=O)OC(=O)CC3=CC=CC=C3 |
Autres numéros CAS |
132-81-0 |
Synonymes |
[2,5-dioxo-4-(2-phenylacetyl)oxy-3-furyl] 2-phenylacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



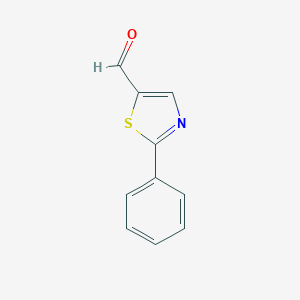
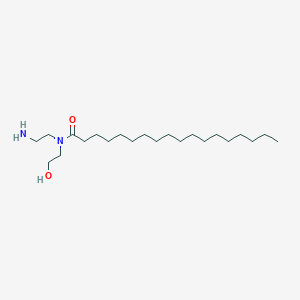
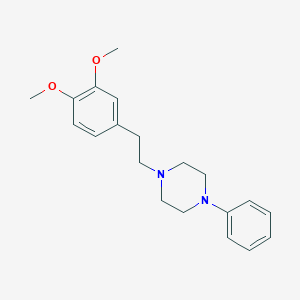
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)

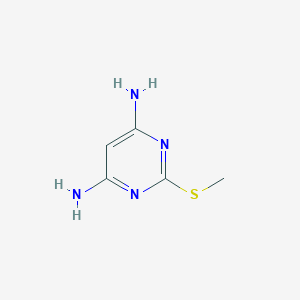

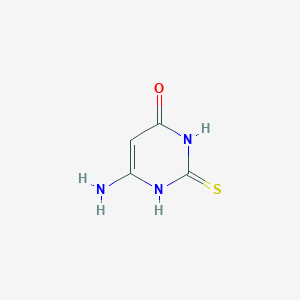
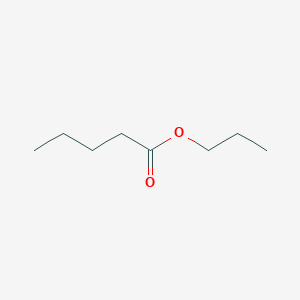
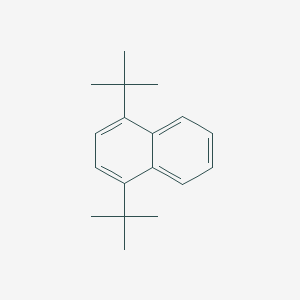
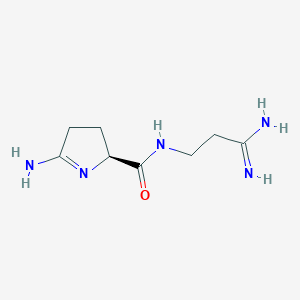
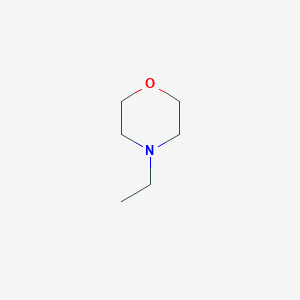

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)